Hydrogen‑Bond Donor Count: Zero Donors Enable Unique Solid‑Phase and Crystallisation Behaviour
The target compound possesses zero hydrogen‑bond donor atoms (HBD = 0), whereas the closest non‑oxidised comparator, tert‑butyl thiazolidine‑3‑carboxylate (CAS 148312‑55‑4), and the des‑Boc analogue, isothiazolidine‑3‑carboxylic acid 1,1‑dioxide (CAS 1146957‑01‑8), each contain one H‑bond donor (the carboxylic acid proton in the latter) [1]. The absence of donor functionality in CAS 148312‑56‑5 eliminates the possibility of intermolecular H‑bond networks, reducing crystal‑packing forces and typically lowering melting points, which facilitates handling as a free‑flowing oil or low‑melting solid [1]. In chromatographic purification, the HBD = 0 profile results in sharper elution peaks on normal‑phase silica compared with donor‑containing analogues, as documented for sulfone‑protected sultam intermediates [2].
| Evidence Dimension | Hydrogen‑bond donor count (HBD) |
|---|---|
| Target Compound Data | 0 |
| Comparator Or Baseline | CAS 148312‑55‑4 (HBD = 0; but lacks sulfone); CAS 1146957‑01‑8 (HBD = 1, carboxylic acid proton); Thiazolidine 1,1‑dioxide (CAS 80143‑07‑3, HBD = 1, secondary amine) |
| Quantified Difference | Δ = 0–1 donor; substantial reduction in H‑bonding capacity |
| Conditions | Predicted ChemAxon / ACD/Labs descriptors from vendor databases |
Why This Matters
A compound with zero H‑bond donors avoids unwanted aggregation, simplifies anhydrous reaction work‑up, and is strongly preferred for early‑stage fragment‑based screening libraries where donor count inflates false‑positive rates.
- [1] American Elements. (2022). CAS 148312-55-4 – tert-Butyl thiazolidine-3-carboxylate. Product SDS. View Source
- [2] Aitken, R. A., & Mesher, S. T. E. (1998). Synthesis and pyrolytic behaviour of chiral thiazolidine 1,1‑dioxides. Journal of the Chemical Society, Perkin Transactions 1, (15), 2253–2258. View Source
